molecular formula C16H19ClN4O2S B15121776 6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline

6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline

Cat. No.: B15121776
M. Wt: 366.9 g/mol
InChI Key: DDEJMULGYUJOFK-UHFFFAOYSA-N
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Description

6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloro group at the 6th position of the quinazoline ring and a 1,4-diazepane ring substituted with a cyclopropanesulfonyl group. Quinazolines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the 1,4-Diazepane Ring: The 1,4-diazepane ring can be synthesized through the reaction of appropriate amines with dihaloalkanes, followed by cyclization.

    Attachment of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced through sulfonylation reactions using cyclopropanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions may produce various substituted quinazoline derivatives.

Scientific Research Applications

6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is explored for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline
  • 6-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

Uniqueness

6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline is unique due to its specific substitution pattern and the presence of both the quinazoline and 1,4-diazepane rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H19ClN4O2S

Molecular Weight

366.9 g/mol

IUPAC Name

6-chloro-4-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinazoline

InChI

InChI=1S/C16H19ClN4O2S/c17-12-2-5-15-14(10-12)16(19-11-18-15)20-6-1-7-21(9-8-20)24(22,23)13-3-4-13/h2,5,10-11,13H,1,3-4,6-9H2

InChI Key

DDEJMULGYUJOFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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